4-(4-methyl-1,2,4-triazol-3-yl)-N-(2-phenylpyridin-4-yl)piperazine-1-carboxamide
Description
4-(4-methyl-1,2,4-triazol-3-yl)-N-(2-phenylpyridin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a triazole ring, a piperazine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)-N-(2-phenylpyridin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-24-14-21-23-18(24)25-9-11-26(12-10-25)19(27)22-16-7-8-20-17(13-16)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,20,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLVFRRTPVYAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N2CCN(CC2)C(=O)NC3=CC(=NC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-1,2,4-triazol-3-yl)-N-(2-phenylpyridin-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic or basic conditions.
Piperazine Derivative Synthesis: The piperazine ring is often prepared by reacting ethylenediamine with dihaloalkanes under reflux conditions.
Coupling Reactions: The triazole and piperazine derivatives are then coupled using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly: The phenylpyridine moiety is introduced through a nucleophilic substitution reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), triethylamine, EDCI.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 4-(4-methyl-1,2,4-triazol-3-yl)-N-(2-phenylpyridin-4-yl)piperazine-1-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-methyl-1,2,4-triazol-3-yl)-N-(2-phenylpyridin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may bind to metal ions or active sites in enzymes, inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the phenylpyridine moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methyl-1,2,4-triazol-3-yl)-N-(2-phenylpyridin-3-yl)piperazine-1-carboxamide
- 4-(4-methyl-1,2,4-triazol-3-yl)-N-(2-phenylpyridin-5-yl)piperazine-1-carboxamide
- 4-(4-methyl-1,2,4-triazol-3-yl)-N-(2-phenylpyridin-6-yl)piperazine-1-carboxamide
Uniqueness
The uniqueness of 4-(4-methyl-1,2,4-triazol-3-yl)-N-(2-phenylpyridin-4-yl)piperazine-1-carboxamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the phenylpyridine moiety, in particular, can affect the compound’s ability to interact with biological targets, making it a distinct and valuable molecule for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
